molecular formula C22H21NO5 B6012084 cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B6012084
M. Wt: 379.4 g/mol
InChI Key: FBHDIDVZGKTYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known as a phthalimide derivative and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is not fully understood. However, it is believed to act as an electron acceptor due to its electron-deficient structure. This property makes it useful in organic electronics as it can facilitate charge transport in electronic devices.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

One of the main advantages of using cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate in lab experiments is its ease of synthesis. It can be synthesized using relatively simple methods and is readily available. However, one of the limitations of using this compound is its limited solubility in common solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate. One area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the application of this compound in the development of new organic electronic devices with improved performance. Additionally, research can be conducted to investigate the potential biomedical applications of this compound, such as its use as a drug carrier or in the development of new imaging agents.
Conclusion:
In conclusion, this compound is a phthalimide derivative that has been synthesized using different methods. It has been extensively studied for its potential applications in various fields of science, including organic electronics. The mechanism of action of this compound is not fully understood, but it is believed to act as an electron acceptor. There is limited information on the biochemical and physiological effects of this compound, but it has been shown to have low toxicity. Although there are some limitations in using this compound in lab experiments, there are several future directions for research that can improve its synthesis and application in various fields.

Synthesis Methods

The synthesis of cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate has been achieved using different methods. One of the most commonly used methods involves the reaction of cyclohexyl isocyanate, 4-methoxyaniline, and phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene or xylene. The resulting product is then purified using column chromatography.

Scientific Research Applications

Cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as transistors, solar cells, and light-emitting diodes.

Properties

IUPAC Name

cyclohexyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-27-16-10-8-15(9-11-16)23-20(24)18-12-7-14(13-19(18)21(23)25)22(26)28-17-5-3-2-4-6-17/h7-13,17H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHDIDVZGKTYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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